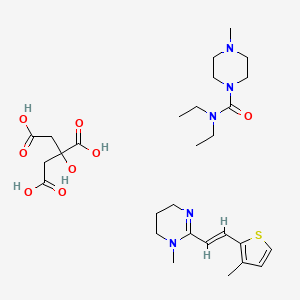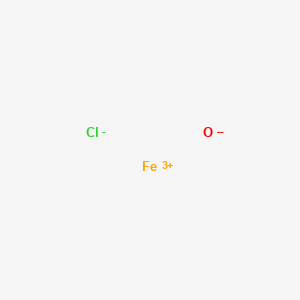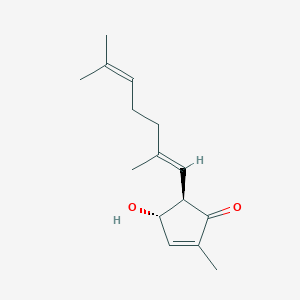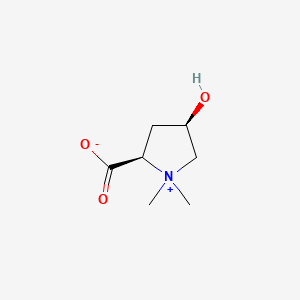
N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide is an aromatic amide.
Applications De Recherche Scientifique
Green Synthesis and Potential as Analgesic and Antipyretic Agent
Research has explored environmentally friendly syntheses of compounds similar to N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide, highlighting their potential as analgesic and antipyretic agents. These compounds, derived through green chemistry methods, show promise in medicinal applications, particularly for pain relief and fever reduction (Reddy, Reddy, & Dubey, 2014).
Synthesis of Water Soluble Derivatives
Another study focused on creating water-soluble derivatives of phthalimide, a core component of N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide. This enhances its potential for use in various therapeutic applications due to improved solubility (Reddy, Kumari, & Dubey, 2013).
Alzheimer's Disease Treatment Potential
A specific derivative of N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide showed significant potential as a therapeutic agent for Alzheimer’s disease. It demonstrated effective inhibition of butyrylcholinestrase, a key enzyme linked to Alzheimer’s (Hussain et al., 2016).
Antibacterial Applications
The compound has also been investigated for its antibacterial properties. A study synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives, showing effectiveness against drug-resistant bacteria, including A. baumannii and K. pneumoniae, which could have significant implications for addressing antibiotic resistance (Siddiqa et al., 2022).
Anticancer Properties
Furthermore, derivatives of N-(4-ethylphenyl)-2-(2-furanylmethyl)-1,3-dioxo-5-isoindolecarboxamide have been studied for their anticancer activities. Compounds with similar structural features exhibited cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Propriétés
Formule moléculaire |
C22H18N2O4 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O4/c1-2-14-5-8-16(9-6-14)23-20(25)15-7-10-18-19(12-15)22(27)24(21(18)26)13-17-4-3-11-28-17/h3-12H,2,13H2,1H3,(H,23,25) |
Clé InChI |
JLXVMDWULWXBFV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B1235901.png)

![8-Hydroxy-6,10-dimethyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl 2-((acetyloxy)methyl)-2-butenoate](/img/structure/B1235906.png)
![(2S,5S,6R)-3,3-dimethyl-7-oxo-6-[(1-oxo-2-phenylethyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1235908.png)

![3-[(11R)-3,11,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235911.png)
